molecular formula C20H18F3N3O3 B2845653 propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251688-69-3

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2845653
CAS No.: 1251688-69-3
M. Wt: 405.377
InChI Key: ISAUFFXFFNITDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves several steps, including the formation of the naphthyridine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the naphthyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

propan-2-yl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents may exhibit different biological activities and properties.

    Trifluoromethoxyphenyl Derivatives: Compounds with the trifluoromethoxyphenyl group but different core structures may have varying degrees of potency and selectivity in their biological activities.

    Isopropyl Ester Derivatives: Compounds with the isopropyl ester group but different core structures may differ in their chemical reactivity and stability.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and activities.

Properties

IUPAC Name

propan-2-yl 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(9-4-12(3)25-18)17(16)26-13-5-7-14(8-6-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAUFFXFFNITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.